1-Naphthalenemethylamine

描述

Overview of Chemical Significance in Synthetic and Medicinal Chemistry

The primary role of 1-naphthalenemethylamine in chemical research is as a foundational intermediate in organic synthesis. smolecule.comsigmaaldrich.com Its amine group readily undergoes reactions such as acylation, alkylation, and nucleophilic substitution, allowing for its incorporation into a wide array of more complex molecular architectures. smolecule.comcymitquimica.com This reactivity is harnessed to produce a range of valuable chemicals, including dyes, pigments, agrochemicals, and specialty polymers. sigmaaldrich.comxindaobiotech.comsigmaaldrich.com

In medicinal chemistry, the naphthalene (B1677914) nucleus is a well-established pharmacophore, and derivatives of this compound are of significant interest for their potential biological activities. cymitquimica.comcymitquimica.comontosight.ai The compound serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. xindaobiotech.comwjchem.com.cn Notably, its N-methylated derivative, N-methyl-1-naphthalenemethylamine, is a crucial intermediate in the synthesis of allylamine (B125299) antifungal drugs like terbinafine (B446) and naftifine (B1207962). sigmaaldrich.comgoogle.comchemicalbook.com Research has also explored its use in creating serotonin (B10506) receptor ligands and other agents active in the central nervous system (CNS). wjchem.com.cn The structural framework of this compound is a common feature in compounds designed to exhibit antimicrobial and antifungal properties. nih.govnih.govnih.gov

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N | smolecule.comnih.gov |

| Molecular Weight | 157.21 g/mol | sigmaaldrich.comsigmaaldrich.comnih.gov |

| CAS Number | 118-31-0 | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Boiling Point | 290-293 °C | sigmaaldrich.com |

| Density | 1.073 g/mL at 25 °C | sigmaaldrich.com |

Scope and Context of Current Research Directions

Contemporary research on this compound and its derivatives is diverse, spanning materials science, pharmaceutical development, and synthetic methodology.

In materials science, this compound is investigated for its role in creating advanced functional materials. It is used to enhance the induced circular dichroism (ICD) in certain polymers and has been instrumental in modulating the photoluminescence of Ruddlesden-Popper perovskites, indicating potential applications in optoelectronic devices. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Further studies highlight its utility in improving the efficiency and stability of perovskite light-emitting diodes (LEDs) by facilitating the dimensional tailoring of quantum wells. sigmaaldrich.comsigmaaldrich.com

The development of novel therapeutic agents remains a primary driver of research. Scientists are actively designing and synthesizing new derivatives to explore a wider range of biological activities. ontosight.aiontosight.ai This includes the creation of quinoxaline-based analogues with antibacterial properties and thiazolidinone derivatives that exhibit both antibacterial and antifungal effects. nih.govnih.gov A significant area of focus is the structure-activity relationship (SAR) of these new compounds, aiming to optimize their potency against various pathogens, including drug-resistant strains. nih.govnih.gov

Furthermore, there is ongoing research into refining the synthesis of this compound and its key derivatives. Efforts are directed at developing more efficient, economical, and scalable processes to meet industrial demand, particularly for pharmaceutical intermediates. google.comnus.edu.sg This includes creating one-pot synthesis methods and impurity-free processes to improve yield and safety on a commercial scale. google.comnus.edu.sg Modern synthetic strategies, such as the skeletal editing of isoquinolines to produce substituted naphthalenes, also represent a novel frontier for accessing these valuable molecular structures. nih.gov

| Derivative/Application Area | Research Focus | Key Findings | Reference(s) |

| N-methyl-1-naphthalenemethylamine | Pharmaceutical Intermediate Synthesis | Key building block for antifungal drugs terbinafine and naftifine. | sigmaaldrich.comgoogle.comchemicalbook.com |

| Butenafine (B35027) | Antifungal Drug Development | A potent benzylamine (B48309) antifungal agent with a broad spectrum of activity, particularly against dermatophytes. | nih.gov |

| Perovskite Optoelectronics | Materials Science | Used to modulate photoluminescence and improve the efficiency and stability of perovskite-based LEDs. | sigmaaldrich.comsigmaaldrich.com |

| Quinoxaline Derivatives | Antibacterial Agents | Introduction of a this compound moiety can lead to compounds with activity against various bacterial strains. | nih.gov |

| Thiazolidinone Derivatives | Antimicrobial Agents | New derivatives incorporating a nitronaphthylamine substituent show promising antibacterial and antifungal properties. | nih.gov |

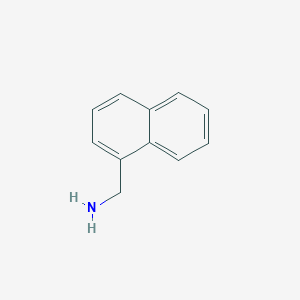

Structure

2D Structure

3D Structure

属性

IUPAC Name |

naphthalen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSYANRBXPURRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059469 | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-31-0 | |

| Record name | 1-Naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 1 Naphthalenemethylamine

Classical and Contemporary Synthetic Routes to 1-Naphthalenemethylamine and its Derivatives

The synthesis of this compound and its derivatives is accomplished through various chemical strategies, ranging from the functionalization of the naphthalene (B1677914) core to the transformation of pre-existing functional groups. These methods are crucial for accessing this important chemical building block.

Direct amination of the naphthalene core to yield this compound in a single step is not a commonly reported high-yield method. Instead, the functionalization of the naphthalene ring is typically achieved through a multi-step process. A prevalent strategy involves the chloromethylation of naphthalene to form 1-chloromethylnaphthalene. This intermediate is then subjected to amination with ammonia (B1221849) or primary amines to yield the desired product. google.com

While distinct from aminomethylation, direct catalytic amination of naphthalene has been explored to produce naphthylamine (C₁₀H₇NH₂), where the amino group is directly attached to the aromatic ring. researchgate.netrsc.orgscispace.com For instance, a one-step catalytic amination of naphthalene using hydroxylamine (B1172632) over a V₂O₅/HZSM-5 catalyst has been reported to achieve high yields of naphthylamine. rsc.org This highlights a method for C-N bond formation on the naphthalene ring, though it leads to a different class of amine compared to this compound.

A well-established method for the synthesis of this compound and its N-substituted derivatives is the reductive amination of naphthalene-1-carboxaldehyde. This reaction involves condensing the aldehyde with an amine, such as methylamine (B109427), to form an imine intermediate, which is then reduced to the corresponding amine. A specific process describes the reaction of naphthalene-1-carboxaldehyde with methylamine in the presence of a platinum-on-carbon catalyst under hydrogenation conditions to yield N-methyl-1-naphthalenemethylamine. google.com

N-methyl-1-naphthalenemethylamine is a particularly important derivative and serves as a key intermediate in the synthesis of pharmaceuticals. google.comgoogle.com Several synthetic routes have been developed for its efficient preparation.

One common and commercially practiced approach starts with naphthalene, which is first converted to 1-chloromethylnaphthalene via chloromethylation. google.comnus.edu.sg The resulting 1-chloromethylnaphthalene is then reacted with methylamine to produce N-methyl-1-naphthalenemethylamine. nus.edu.sg A one-pot synthesis has been developed where naphthalene is reacted with paraformaldehyde and hydrochloric acid, and the resulting crude 1-chloromethylnaphthalene is directly treated with a methylamine solution without intermediate purification, improving efficiency and safety. nus.edu.sg

An alternative pathway involves the reaction of 1-chloromethylnaphthalene with N-methylformamide in the presence of a base. google.comchemicalbook.com This forms an N-methyl-N-(1-naphthylmethyl)formamide intermediate. Subsequent acid or base-catalyzed hydrolysis of this formamide (B127407) derivative removes the formyl group to yield the final N-methyl-1-naphthalenemethylamine product. google.comchemicalbook.com This method is advantageous as it avoids the formation of tertiary amine impurities. google.com

The table below summarizes findings from various synthetic approaches to N-methyl-1-naphthalenemethylamine.

| Starting Material | Key Reagents | Product | Yield | Reference |

| Naphthalene | 1. Paraformaldehyde, HCl, H₃PO₄; 2. Methylamine solution | N-methyl-1-naphthalenemethylamine | Not specified, but product purity was 98.31% | nus.edu.sg |

| 1-Chloromethylnaphthalene | N-methylformamide, NaOH, Toluene (B28343) | N-methyl-1-naphthalenemethylamine | 85% | google.comchemicalbook.com |

| 1-Chloromethylnaphthalene | N-methylformamide, NaOH, Phase Transfer Catalyst | N-methyl-1-naphthalenemethylamine | 41% | google.com |

| This compound | Methylamine, Propionitrile, Cyclohexane | N-methyl-1-naphthalenemethylamine | 76-85% | google.com |

The synthesis of deuterated this compound analogs relies on the incorporation of deuterium (B1214612) atoms at specific molecular positions using specialized reagents and techniques. While specific literature on the deuteration of this compound is scarce, general methods for deuterating amines and aromatic compounds are well-established and can be applied. nih.govgoogle.com

One strategy involves adapting the synthetic routes described previously. For instance, in the synthesis from naphthalene-1-carboxaldehyde (Section 2.1.2), a deuterated reducing agent such as sodium borodeuteride (NaBD₄) could be used in the final reduction step. This would install deuterium atoms on the methylene (B1212753) bridge connecting the naphthalene ring to the nitrogen atom (the α-position).

Another approach is post-synthesis hydrogen-deuterium (H/D) exchange. Aromatic compounds can undergo H/D exchange on the ring C-H bonds when subjected to deuterated acids (e.g., deuterated triflic acid), supercritical deuterated water (D₂O) with a transition metal catalyst, or other exchange-promoting conditions. nih.govgoogle.com This would lead to deuterium incorporation on the naphthalene core.

Furthermore, to create N-methyl deuterated analogs, one could employ a deuterated methylating agent. For example, the synthesis of N-(trideuteromethyl)-1-naphthalenemethylamine could be achieved by using deuterated methylamine (CD₃NH₂) or a deuterated methyl iodide (CD₃I) in the alkylation reactions described in Section 2.1.3. semanticscholar.org The synthesis of deuterated methylamine itself has been developed using reagents like TsOCD₃ as the deuterium source. semanticscholar.org

A versatile, metal-free method for the synthesis of amines selectively deuterated at the α and/or β positions involves the treatment of ynamides with a combination of triflic acid and triethylsilane, where either the acid or the silane (B1218182) can be deuterated to control the position of deuterium incorporation. nih.gov

Advanced Organic Synthesis Applications

This compound and its N-methyl derivative are valuable intermediates in the field of advanced organic synthesis, particularly for the construction of pharmacologically active molecules. sigmaaldrich.com Their structural motif is incorporated into larger, more complex compounds.

The most prominent example of its application is in the synthesis of the antifungal drug Terbinafine (B446). google.comchemicalbook.com N-methyl-1-naphthalenemethylamine constitutes a crucial building block of the Terbinafine structure. The synthesis of Terbinafine involves coupling this naphthalenemethylamine moiety with other components to form the final allylamine (B125299) antifungal agent. The availability of efficient and scalable synthetic routes to N-methyl-1-naphthalenemethylamine is therefore critical for the production of this widely used medication. google.com

Beyond this specific application, the reactive amino group and the lipophilic naphthalene core make this compound a useful scaffold for developing new chemical entities in medicinal chemistry. nih.gov

Applications in the Synthesis of Specific Pharmaceutical Agents

This compound and its derivatives serve as crucial intermediates in the synthesis of various pharmaceutical agents. A prominent example is its role in the production of the antifungal drug Naftifine (B1207962). The synthesis of N-methyl-1-naphthalenemethylamine, a key intermediate for Naftifine, highlights the utility of this compound as a starting material. google.comnus.edu.sg

One synthetic route involves the reaction of this compound (referred to as amine methylnaphthalene in the patent) with methylamine in a solvent like propionitrile. The process is carefully controlled in terms of temperature and reaction time to achieve high yields of the desired N-methylated product. google.com The reaction is typically followed by purification steps including washing with solutions like potassium hydrogen sulfite, dehydration, and vacuum distillation to isolate the pure intermediate. google.com

Another approach to synthesizing the N-methyl-1-naphthalenemethylamine intermediate is a one-pot method starting from naphthalene. nus.edu.sg This process avoids the isolation of intermediate products like 1-chloromethylnaphthalene, thereby improving efficiency and safety. In this method, naphthalene is reacted with paraformaldehyde in the presence of acids, and the resulting intermediate is directly treated with a methylamine solution to yield the final product. nus.edu.sg This streamlined synthesis reduces waste and potential hazards associated with handling reactive intermediates. nus.edu.sg

The naphthalene moiety is a core structure in numerous compounds investigated for their therapeutic potential, including antimicrobial agents. jmchemsci.comekb.eg For instance, naphthylamine analogs have been used to synthesize compounds containing azetidinone and thiazolidinone rings, which have shown notable antimicrobial activity against various bacterial and fungal strains. ekb.egxiahepublishing.com

Table 1: Example Reaction Conditions for N-methyl-1-naphthalenemethylamine Synthesis Data derived from patent information describing laboratory-scale synthesis. google.com

| Parameter | Example 1 | Example 2 | Example 3 |

| Starting Amine (0.31mol) | Amine methylnaphthalene | Amine methylnaphthalene | Amine methylnaphthalene |

| Reagent | Methylamine (210ml) | Methylamine (210ml) | Methylamine (210ml) |

| Solvent | 85% Propionitrile (130ml) | 82% Propionitrile (130ml) | 80% Propionitrile (130ml) |

| Initial Temperature | 16 °C | 14 °C | 13 °C |

| Reaction Temperature | 45 °C | 42 °C | 40 °C |

| Standing Time | 36 h | 32 h | 30 h |

| Yield | 85% (45.06g) | 82% (43.47g) | 76% (40.29g) |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which emphasize waste reduction, atom economy, and safer processes, efforts have been made to develop more environmentally benign synthetic routes for this compound and its derivatives. rsc.org

A significant advancement is the development of a one-pot synthesis for N-methyl-1-naphthalenemethylamine. nus.edu.sg This method directly converts naphthalene to the target molecule without isolating the often hazardous chloromethylated intermediate. By combining multiple reaction steps into a single procedure, this approach minimizes the generation of residues, reduces the need for purification of intermediates, and lowers safety risks associated with distillation. nus.edu.sg

Furthermore, direct catalytic amination represents a highly atom-economical and green strategy for producing naphthylamines. researchgate.net Research into the one-step catalytic amination of naphthalene to produce naphthylamine demonstrates a move towards more efficient and direct functionalization of aromatic hydrocarbons. researchgate.net Such methods, if applied to the synthesis of this compound, would offer a significant improvement over traditional multi-step processes by reducing waste and energy consumption.

The broader goals of green chemistry in amine synthesis include maximizing reactant efficiency and minimizing waste. rsc.org Strategies such as developing recoverable reagents or catalysts are central to this effort. While not yet specifically documented for this compound, the application of principles like using recoverable protecting groups or catalysts for amine synthesis represents a promising direction for future research. rsc.org

Chemical Transformations and Reactivity Profiles

Nucleophilic Substitution Reactions Mediated by Amine Functionality

The primary amine group in this compound is nucleophilic, owing to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of nucleophilic substitution reactions, where it attacks an electron-deficient center and displaces a leaving group.

This reactivity is fundamental to many of the synthetic applications of this compound. For example, in the synthesis of N-substituted naphthylamine analogs, the amine functionality acts as the nucleophile. The synthesis of azetidinone derivatives involves the reaction of a Schiff base (derived from naphthylamine) with chloroacetyl chloride. xiahepublishing.com In this step, the nitrogen atom attacks the carbonyl carbon of the chloroacetyl chloride. Similarly, the amine group can react with other electrophiles in substitution reactions to form new carbon-nitrogen bonds, which is a cornerstone of its utility as a building block in organic synthesis. sigmaaldrich.com

The general mechanism for these reactions typically follows an SN2 pathway, especially when reacting with primary or secondary alkyl halides. youtube.com The amine's lone pair attacks the electrophilic carbon, leading to the formation of a new C-N bond and the simultaneous departure of the leaving group. youtube.com

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring system is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. Naphthalene is more reactive than benzene (B151609) in these reactions. youtube.comlibretexts.org The position of substitution on the naphthalene ring is dictated by the stability of the carbocation intermediate (also known as a naphthalenonium ion or Wheland intermediate). youtube.comlibretexts.org

For an unsubstituted naphthalene molecule, electrophilic attack preferentially occurs at the 1-position (alpha-position) rather than the 2-position (beta-position) under kinetic control. libretexts.orgonlineorganicchemistrytutor.com This preference is because the intermediate formed by attack at the 1-position is more stable, as it can be described by more resonance structures that preserve a complete benzene ring. youtube.comlibretexts.org

In this compound, the existing -CH₂NH₂ group influences the regioselectivity of subsequent electrophilic substitutions. The aminomethyl group is an activating group and directs incoming electrophiles to the ortho and para positions. For the 1-substituted naphthalene ring, this means the most likely positions for electrophilic attack are the 2-, 4-, 5-, and 8-positions. The precise outcome can depend on the specific electrophile and reaction conditions, with the 4-position often being a major product due to a combination of electronic activation and steric factors.

Alkylation Reactions of the Amine Group

Alkylation of the amine group of this compound involves the formation of a new carbon-nitrogen bond, typically through a nucleophilic substitution reaction with an alkyl halide. wikipedia.org The primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. youtube.com

A significant challenge in the alkylation of primary amines is the potential for over-alkylation. wikipedia.orgmasterorganicchemistry.com The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. Consequently, it can compete with the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine. This tertiary amine can be further alkylated to produce a quaternary ammonium (B1175870) salt. youtube.commasterorganicchemistry.com This can result in a mixture of products, complicating purification and reducing the yield of the desired mono-alkylated product. masterorganicchemistry.com

The synthesis of N-methyl-1-naphthalenemethylamine is a practical example of a mono-alkylation reaction. google.com To control the reaction and favor the formation of the secondary amine, reaction conditions such as stoichiometry, temperature, and reaction time must be carefully managed. google.com

Table 2: General Progression of Amine Alkylation Illustrates the potential for over-alkylation starting from a primary amine.

| Step | Reactant | Product | Product Class |

| 1 | R-NH₂ (Primary Amine) + R'-X | R-NH-R' (Secondary Amine) | Mono-alkylation |

| 2 | R-NH-R' + R'-X | R-N(R')₂ (Tertiary Amine) | Di-alkylation |

| 3 | R-N(R')₂ + R'-X | R-N(R')₃⁺ X⁻ (Quaternary Salt) | Tri-alkylation |

Carbamate (B1207046) Formation Reactions

The primary amine of this compound can react to form carbamates, which are functional groups with the structure -NH(C=O)O-. Carbamates are valuable in organic synthesis, often serving as protecting groups for amines, and are present in various biologically active molecules. banglajol.info

One direct method of carbamate formation involves the reaction of the amine with carbon dioxide (CO₂). Studies on ω-(1-naphthyl)alkylamines have shown that bubbling CO₂ through a solution of the amine in aprotic, dipolar solvents like DMSO or DMF results in the formation of the corresponding carbamic acid. researchgate.net In some solvents, an equilibrium with the ammonium carbamate ion pair can also exist. researchgate.net The reaction with CO₂ is reversible, which is a key feature in developing "in situ, reversible" protection schemes. researchgate.net

This compound can also form carbamates by reacting with activated carbonyl compounds. A specific example is its reaction with monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC) to yield the corresponding mPEG-carbamate. sigmaaldrich.com Carbamates can also be synthesized from amines using reagents like chloroformates or by trapping isocyanate intermediates generated through rearrangements. wikipedia.orgorganic-chemistry.org The rate of carbamate formation is influenced by the basicity of the amine and the reaction conditions. researchgate.net

Stereochemical Aspects of 1 Naphthalenemethylamine Derivatives

Enantiomeric Forms and Chiral Purity

1-Naphthalenemethylamine, also commonly referred to in scientific literature as 1-(1-naphthyl)ethylamine (B3023371), is a chiral amine that exists as two non-superimposable mirror images, or enantiomers: (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine. ub.edu The distinct three-dimensional arrangement of these enantiomers is crucial as it dictates their interaction with other chiral molecules, a fundamental principle in pharmaceutical development and asymmetric catalysis. ub.edumanchester.ac.uk The (R)-enantiomer typically exhibits a positive optical rotation, while the (S)-enantiomer shows a negative rotation. ub.eduCurrent time information in Bangalore, IN.

The determination of chiral purity, or enantiomeric excess (ee), is critical for ensuring the efficacy and safety of enantiomerically pure compounds derived from this amine. thieme-connect.com High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis. Chiral stationary phases, such as a Chiralcel OD-H column, are used to separate the enantiomers. A typical mobile phase might consist of a mixture of hexane, isopropanol, ethanol, diethylamine, and trifluoroacetic acid, with detection at a UV wavelength of 260-290 nm. google.com Another HPLC method utilizes a Crownpak CR(+) chiral column with a mobile phase of aqueous perchloric acid and methanol. smolecule.com Gas chromatography (GLC) is also employed to confirm enantiomeric excess, with values of 98% ee being reported for commercial-grade reagents. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool for determining enantiomeric purity. This can be achieved by using chiral derivatizing agents, such as (2-nitrophenyl)proline, or chiral solvating agents like 1,1'-bi-2-naphthol, which form transient diastereomeric complexes with the amine enantiomers. google.comdntb.gov.uamissouri.edu The different magnetic environments of these diastereomeric complexes result in distinct, well-resolved signals in the ¹H NMR spectrum, allowing for the integration and quantification of each enantiomer. dntb.gov.uamissouri.edu

Table 1: Properties of this compound Enantiomers

| Property | (R)-(+)-1-(1-Naphthyl)ethylamine | (S)-(-)-1-(1-Naphthyl)ethylamine |

| Synonym | (R)-(+)-α-Methyl-1-naphthalenemethylamine | (S)-(-)-α-Methyl-1-naphthalenemethylamine |

| CAS Number | 3886-70-2 | 10420-89-0 |

| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol | 171.24 g/mol |

| Appearance | Colorless to brown liquid | Colorless to brown liquid |

| Optical Rotation | [α]D²⁰ = +55° (c=2 in EtOH) Current time information in Bangalore, IN. | [α]D²⁰ = -59° (c=5 in MeOH) ub.edu |

| Purity (ee) | ≥99% (HPLC) Current time information in Bangalore, IN. | ≥98% (HPLC) ub.edu |

Asymmetric Synthesis and Chiral Induction with this compound

Asymmetric synthesis provides a direct route to enantiomerically pure forms of this compound, avoiding the need to separate a racemic mixture, which has a maximum theoretical yield of only 50% for the desired enantiomer. wikipedia.org These methods are crucial for producing chiral amines that serve as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. ub.eduCurrent time information in Bangalore, IN.

Utilization as a Chiral Auxiliary for Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org A derivative of this compound, N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine, has been developed as an effective chiral auxiliary. nih.gov This auxiliary is used in the highly diastereoselective alkylation of its N-acyl derivatives. nih.gov The process involves deprotonation to form a (Z)-enolate, which then undergoes alkylation. The bulky naphthyl and tert-butyl groups direct the incoming electrophile, leading to high diastereoselectivity (≥94% de). acs.orgnih.gov The auxiliary can then be cleaved and recovered with high enantiopurity for reuse. nih.gov

Table 2: Diastereoselective Alkylation using a this compound-Derived Chiral Auxiliary

| N-Acyl Group | Electrophile (R-X) | Diastereomeric Excess (de) | Reference |

| Propanoyl | Benzyl bromide | ≥98% | nih.gov |

| Propanoyl | Methyl iodide | ≥98% | nih.gov |

| Phenylacetyl | Benzyl bromide | ≥94% | nih.gov |

| Methoxyacetyl | Benzyl bromide | ≥98% | nih.gov |

Application in Enantioselective Reductive Amination

Enantioselective reductive amination is a powerful one-pot method for synthesizing chiral amines from prochiral ketones or aldehydes. acs.orgmasterorganicchemistry.com (R)-(+)-1-(1-Naphthyl)ethylamine is a crucial chiral starting material in the synthesis of Cinacalcet, a calcimimetic drug. ub.eduthieme-connect.com One of the key synthetic strategies involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-(+)-1-(1-naphthyl)ethylamine. thieme-connect.com This reaction typically involves the in situ formation of an imine, which is then reduced by an appropriate agent. epo.org For instance, using titanium isopropoxide to facilitate imine formation followed by reduction with sodium cyanoborohydride is a documented method. epo.org This approach directly incorporates the chiral amine into the final drug structure, making its enantiomeric purity paramount. thieme-connect.com

Biocatalytic Approaches for Chiral Amine Synthesis

Biocatalysis offers a green and highly selective alternative for producing enantiopure amines under mild conditions. diva-portal.org Enzymes like transaminases and reductases are particularly effective. nih.govnih.gov

An immobilized ω-amine transaminase (AtATA) has been successfully used for the stereoselective synthesis of (R)-(+)-1-(1-naphthyl)ethylamine from 1'-acetonaphthone. nih.gov The enzyme, immobilized on amino-modified multi-walled carbon nanotubes, demonstrated excellent reusability over 15 cycles and produced the (R)-amine with an enantiomeric excess greater than 99.5%. nih.gov Similarly, R-selective transaminase enzymes are used in patented processes to produce enantiomerically pure (R)-1-(1-naphthyl)ethylamine from 1-acetylnaphthalene, achieving over 99% ee. google.com

In addition to synthesis, enzymatic kinetic resolution is used to separate racemic mixtures. Candida antarctica lipase (B570770) B (CALB) is a highly effective biocatalyst for the resolution of racemic 1-(1-naphthyl)ethylamine through enantioselective acylation. smolecule.comresearchgate.netgoogle.com In this process, the enzyme selectively acylates one enantiomer, allowing the unreacted enantiomer to be separated with high purity. Using vinyl n-octanoate as the acyl donor in an ionic liquid medium, this method achieved 99.2% ee for the acylated (R)-amine at 49.3% conversion. researchgate.net

Table 3: Biocatalytic Synthesis and Resolution of this compound

| Biocatalytic Method | Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Synthesis | Immobilized ω-Amine Transaminase (AtATA) | 1'-Acetonaphthone | (R)-1-(1-Naphthyl)ethylamine | - | >99.5% | nih.gov |

| Kinetic Resolution | Candida antarctica Lipase B (CALB) | (R,S)-1-(1-Naphthyl)ethylamine | (R)-N-octanoyl-1-(1-naphthyl)ethylamine | 49.3% (conversion) | 99.2% | researchgate.net |

| Kinetic Resolution | Subtilisin | (R,S)-1-(1-Naphthyl)ethylamine | (S)-Amide | High | High | rsc.org |

Resolution of Racemic Mixtures via Salt Formation

Classical resolution by the formation of diastereomeric salts is a well-established and common method for separating enantiomers. wikipedia.orglibretexts.org This technique relies on reacting a racemic base, such as this compound, with an enantiomerically pure chiral acid. google.comnih.gov The resulting products are diastereomeric salts, which have different physical properties, most notably different solubilities, allowing them to be separated by fractional crystallization. wikipedia.org

Biological Activities and Pharmaceutical Applications of 1 Naphthalenemethylamine Analogs

Interactions with Biological Systems and Molecular Targets

The biological activities of 1-naphthalenemethylamine analogs are underpinned by their specific interactions with a range of molecular targets, including receptors and enzymes. These interactions can trigger a cascade of cellular events, ultimately leading to observable pharmacological effects.

Derivatives of this compound have been extensively studied for their ability to bind to various receptors and modulate enzyme activity. A notable example is butenafine (B35027) hydrochloride, an antifungal agent, which is chemically N-4-tert-butylbenzyl-N-methyl-1-naphthalenemethylamine hydrochloride. nih.gov Butenafine functions by inhibiting squalene (B77637) epoxidase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. drugbank.com This inhibition disrupts the integrity of the fungal cell membrane, leading to its antifungal effect. drugbank.com The lipophilic nature of butenafine allows it to accumulate in the skin, contributing to its efficacy in treating dermatophytosis. nih.gov

In the realm of neuroscience, analogs of this compound have been investigated as ligands for various receptors. For instance, certain derivatives have been designed to interact with the urotensin-II (UT) receptor. nih.gov The naphthalenemethylamine side chain of these analogs is thought to localize onto aromatic features of the pharmacophore, contributing to binding affinity. nih.gov Furthermore, studies on pyrazolo[4,3-c]pyridine derivatives have shown that a this compound substituent can contribute to the inhibition of the PEX14–PEX5 protein–protein interaction, a potential target for trypanocidal drugs. acs.org The naphthalene (B1677914) system in these compounds can form cation−π and π–π interactions with amino acid residues like Arg22 and Phe17. acs.org

Additionally, research has explored the role of this compound derivatives as inhibitors of E1 activating enzymes, which are involved in processes like ubiquitination and neddylation. google.com These pathways are crucial for cellular regulation and are implicated in diseases such as cancer. google.com Some analogs have also been investigated for their ability to inhibit HIV-1 RNase H, an essential enzyme for viral replication. csic.es

| Analog/Derivative | Target | Effect | Therapeutic Area |

|---|---|---|---|

| Butenafine | Squalene Epoxidase | Inhibition | Antifungal nih.govdrugbank.com |

| Urotensin-II Analogs | UT Receptor | Antagonism | Cardiovascular nih.gov |

| Pyrazolo[4,3-c]pyridine Derivatives | PEX14–PEX5 Interaction | Inhibition | Trypanocidal acs.org |

| Various Analogs | E1 Activating Enzymes | Inhibition | Oncology google.com |

| Galloyl Derivatives | HIV-1 RNase H | Inhibition | Antiviral csic.es |

The influence of this compound analogs extends to the modulation of neurotransmitter systems, which are fundamental to brain function and are implicated in a variety of neurological and psychiatric disorders. ontosight.ai The biogenic amines, including catecholamines like dopamine (B1211576) and norepinephrine, as well as serotonin (B10506), are key targets for many psychoactive drugs. nih.govkhanacademy.org

Derivatives of naphthylamines have shown potential as antidepressants by modulating serotonin levels. Specifically, some compounds have been found to block serotonin uptake, a well-established mechanism for alleviating symptoms of depression. The interaction of these compounds with neurotransmitter systems highlights their potential for development in the field of neuroscience. ontosight.ai

Research into naphthaleneethylamine derivatives has suggested potential interactions with various neurotransmitter systems in the brain, where they may act as agonists or antagonists at certain receptors, thereby influencing mood and cognition. ontosight.ai However, for many specific derivatives, the exact mechanisms of action require further investigation. ontosight.ai

Pharmacological Investigations of Derivatives

Building upon the foundational understanding of molecular interactions, pharmacological studies have further elucidated the therapeutic potential of this compound derivatives in various physiological systems.

Certain analogs of this compound have been investigated for their effects on smooth muscle and vascular tone. For example, N-ethyl-N-(2-bromoethyl)-1-naphthalenemethylamine hydrobromide is a chemical relative of phenoxybenzamine (B1677643), an irreversible alpha-1 adrenergic receptor blocker. derangedphysiology.com This class of drugs causes vasodilation by decreasing intracellular calcium availability, leading to smooth muscle relaxation. derangedphysiology.com Such properties are relevant to the treatment of hypertension. derangedphysiology.com While phenoxybenzamine is the marketed drug, the exploration of its relatives indicates the potential of the this compound scaffold in this area. derangedphysiology.com

The adrenergic system is a key regulator of cardiovascular function, and compounds that interact with adrenergic receptors have significant therapeutic value. Research has shown that N-ethyl-N-(2-bromoethyl)-1-naphthalenemethylamine hydrobromide, as a relative of phenoxybenzamine, acts as a non-competitive, irreversible alpha-1 adrenergic receptor blocker. derangedphysiology.com This action leads to systemic vasodilation. derangedphysiology.com The selectivity of such compounds for different adrenergic receptor subtypes is a critical aspect of their pharmacological profile. While some compounds are non-selective, others have been developed with greater selectivity for alpha-1 receptors, which are primarily responsible for sympathetic arteriolar tone. derangedphysiology.com

Medicinal Chemistry Design and Development

The design and development of novel this compound analogs is a strategic process guided by principles of medicinal chemistry. This involves the synthesis of new derivatives and the study of their structure-activity relationships (SAR) to optimize their pharmacological properties.

The synthesis of this compound and its derivatives can be achieved through various chemical reactions. ontosight.ai For instance, it can be prepared by the reduction of 1-naphthaldehyde (B104281) or 1-naphthoyl chloride. ontosight.ai It serves as a crucial intermediate in the synthesis of a wide range of compounds, including antifungal agents like terbinafine (B446). The synthesis of terbinafine involves the reaction of N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine with specific alkynes.

In the development of trypanocidal agents, SAR studies of pyrazolo[4,3-c]pyridine derivatives have revealed the importance of the this compound substituent. acs.org Modifications to the naphthalene ring, such as the introduction of substituents, can significantly impact the compound's potency. For example, a methylthiol group at the C-4 position of the naphthalene ring was found to enhance inhibitory activity against the TcPEX14–PEX5 complex. acs.org

Furthermore, in the context of antifungal agents, butenafine, a benzylamine (B48309) derivative, was designed for topical application. nih.gov Its efficacy is attributed not only to its fungicidal activity but also to its prolonged retention in the skin after application. nih.gov This highlights the importance of considering pharmacokinetic properties in the design of new therapeutic agents.

The versatility of the this compound scaffold is also evident in its use in the synthesis of adenosine (B11128) analogues designed as selective inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in trypanosomatids. nih.gov In these compounds, the naphthalenemethyl group occupies a hydrophobic pocket in the enzyme's active site. nih.gov Computational modeling and SAR studies have guided the modification of the naphthyl ring to enhance binding affinity and selectivity. nih.gov

| Application | Example Compound/Derivative | Key Design Feature | Reference |

|---|---|---|---|

| Antifungal Agent Synthesis | Terbinafine | Intermediate in multi-step synthesis | |

| Trypanocidal Drug Development | Pyrazolo[4,3-c]pyridine derivatives | Substituent for protein-protein interaction inhibition | acs.org |

| Topical Antifungal Formulation | Butenafine | Designed for skin retention | nih.gov |

| Enzyme Inhibitor Design | Adenosine Analogues | Hydrophobic group for active site binding | nih.gov |

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of this compound analogs and their biological activity is a critical area of study, particularly in the development of new therapeutic agents. Modifications to the naphthalene ring system and the amine substituent can significantly influence the potency and selectivity of these compounds for their biological targets.

For instance, in the development of antifungal agents based on the terbinafine scaffold, which contains a this compound moiety, the bulkiness of substituents on the naphthalene ring plays a crucial role. nih.gov Generally, only small substituents like hydrogen or fluorine are well-tolerated at most positions (2-4 and 6-8) without a loss of antifungal activity. nih.gov However, the 5-position can accommodate larger groups such as fluorine, chlorine, bromine, or a methyl group. nih.gov Specifically, introducing fluorine at positions 3, 5, and 7, or chlorine at position 5, has been shown to enhance activity against yeasts compared to the parent compound, terbinafine. nih.gov A significant increase in potency against various fungi, including Aspergillus fumigatus and Candida species, was achieved by the simultaneous introduction of two fluoro substituents at positions 5 and 7. nih.gov

In the context of neurological research, the structure of sertraline (B1200038), a selective serotonin reuptake inhibitor (SSRI) that is a tetralin derivative and thus structurally related to this compound, provides valuable SAR insights. nih.govwikipedia.org The specific stereochemistry of sertraline, (1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, is essential for its high selectivity and potency as a serotonin uptake inhibitor. nih.gov The N-demethylated metabolite of sertraline also demonstrates selective serotonin uptake blocking activity. nih.gov The position and type of substituent on the aromatic ring of SSRIs are important for their specificity to the serotonin transporter (SERT). wikipedia.org

Furthermore, in the exploration of dual-target antifungal inhibitors, naphthylamide scaffolds have been constructed. nih.gov The structure-activity relationships of these compounds revealed that the introduction of hydrophobic side chains at specific positions of a piperazine (B1678402) ring linked to the naphthylamide core was favorable for potent inhibitory activity. csic.es For example, furan (B31954) methylamine (B109427) and p-methoxybenzyl amino substitutions resulted in better activity than biphenyl (B1667301) methylamine or naphthalene methylamine substitutions. csic.es

A systematic SAR study of citalopram (B1669093) and its analogs, which are structurally distinct but functionally related to sertraline as SSRIs, highlighted how minor structural modifications can dramatically alter binding affinity for the serotonin transporter. nih.govpnas.org This underscores the principle that subtle changes to the chemical scaffold can lead to significant differences in biological activity.

Table 1: Structure-Activity Relationship of Terbinafine Analogs

| Substituent Position | Tolerated Substituents | Effect on Antifungal Activity |

|---|---|---|

| 2-4 and 6-8 | Hydrogen, Fluorine | Bulky groups decrease activity. nih.gov |

| 5 | Fluorine, Chlorine, Bromine, Methyl | Can enhance activity against yeasts. nih.gov |

| 3, 5, and 7 | Fluorine | Enhanced activity against yeasts. nih.gov |

Development of Anti-infective Agents, e.g., Antifungal Compounds

Analogs of this compound are key components in the development of several anti-infective agents, most notably antifungal compounds. These compounds often function by inhibiting crucial fungal enzymes.

A prominent example is the class of benzylamine and allylamine (B125299) antimycotics, which includes drugs like butenafine and naftifine (B1207962). researchgate.netdrugfuture.com Butenafine, chemically N-(p-tert-butylbenzyl)-N-methyl-1-naphthalenemethylamine, is a potent antifungal agent. researchgate.net Its mechanism of action involves the inhibition of squalene epoxidase, an enzyme essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. researchgate.netscispace.com This inhibition disrupts the fungal cell membrane, leading to fungal cell death. researchgate.net Butenafine exhibits broad-spectrum activity against dermatophytes and other filamentous fungi and is also effective against Candida albicans. researchgate.netebi.ac.uk

Terbinafine, another important antifungal, also contains a this compound core structure. nih.gov It functions through the same mechanism of squalene epoxidase inhibition. Research into derivatives of terbinafine has shown that modifications to the naphthalene ring can enhance antifungal potency and broaden the spectrum of activity. nih.gov For instance, certain fluorine-substituted analogs demonstrated significantly improved activity against Aspergillus fumigatus and various Candida species. nih.gov

Furthermore, novel naphthylamide derivatives have been designed as dual-target antifungal inhibitors, targeting both squalene epoxidase (SE) and 14α-demethylase (CYP51). nih.gov This dual-inhibition strategy can lead to synergistic antifungal effects and combat drug resistance. nih.gov Several of these synthesized compounds showed significant antifungal activity against pathogenic fungi, including drug-resistant strains. nih.gov

The development of new antifungal agents is crucial due to the rise of drug-resistant fungal infections. nih.govjmb.or.kr The exploration of novel chemical scaffolds, including those based on this compound, is a promising avenue for discovering new antifungals with improved efficacy and a lower propensity for resistance. frontiersin.org

Table 2: Antifungal this compound Analogs and their Characteristics

| Compound | Class | Mechanism of Action | Spectrum of Activity |

|---|---|---|---|

| Butenafine | Benzylamine | Inhibition of squalene epoxidase researchgate.netscispace.com | Dermatophytes, filamentous fungi, Candida albicans researchgate.netebi.ac.uk |

| Naftifine | Allylamine | Inhibition of squalene epoxidase drugfuture.com | Dermatophytes |

| Terbinafine | Allylamine | Inhibition of squalene epoxidase | Dermatophytes, yeasts, molds nih.gov |

| Naphthylamide Derivatives | Naphthylamide | Dual inhibition of squalene epoxidase (SE) and 14α-demethylase (CYP51) nih.gov | Pathogenic fungi, including drug-resistant strains nih.gov |

Exploration as Precursors for Radiolabeled Tracers in Medical Imaging (PET/SPECT)

This compound and its analogs are valuable precursors for the synthesis of radiolabeled tracers used in medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov These imaging modalities rely on the detection of radiation emitted from radiolabeled molecules that are designed to accumulate in specific tissues or bind to particular biological targets. nih.gov

The chemical structure of this compound provides a scaffold that can be modified to incorporate a radionuclide. The amine group can be used for conjugation with chelating agents that can bind metallic radionuclides used in SPECT imaging, such as Indium-111 (¹¹¹In). nih.gov

In PET imaging, radionuclides such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are covalently incorporated into the tracer molecule. nih.gov The synthesis of PET tracers often involves the reaction of a precursor molecule with a radiolabeled synthon. For example, [¹¹C]methyl iodide or [¹¹C]methyl triflate are common reagents used to introduce a ¹¹C-methyl group onto an amine, such as the one present in this compound derivatives. eanm.org

While direct examples of radiolabeled this compound for PET/SPECT are not extensively detailed in the provided results, the use of structurally similar compounds as imaging agents is well-established. The development of radiolabeled ligands for neurotransmitter transporters, which are targets for drugs like sertraline (a tetralin derivative), is an active area of research. These tracers are crucial for studying the distribution and density of these transporters in the brain, which can provide insights into various neurological and psychiatric disorders.

The fluorescent properties of the naphthalene moiety can also be utilized in the development of bimodal imaging agents, combining fluorescence imaging with nuclear imaging techniques. researchgate.net Lanthanide complexes, which can be attached to molecules like this compound derivatives, have been investigated for their potential as bimodal magnetic resonance (MR) and optical imaging agents. researchgate.net

Investigations in Neurological Disorders Research

Analogs of this compound have been significantly investigated in the context of neurological disorders, primarily due to their structural relationship to potent and selective serotonin reuptake inhibitors (SSRIs). nih.gov Sertraline, a well-known antidepressant, is a tetralin-based compound and can be considered a hydrogenated analog of a substituted this compound. nih.gov

Sertraline is a potent and selective inhibitor of serotonin uptake in the brain. nih.gov This action increases the concentration of serotonin in the synaptic cleft, which is believed to be the primary mechanism for its antidepressant effects. nih.gov It is used in the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), post-traumatic stress disorder (PTSD), panic disorder, and social anxiety disorder. wikipedia.orgdrugbank.com

Research into analogs of sertraline and related compounds continues to be an active area. For example, methamnetamine, the naphthalene analog of methamphetamine, is a triple monoamine releasing agent, highlighting how structural changes can dramatically alter the pharmacological profile from reuptake inhibition to release. wikipedia.org

The study of the structure-activity relationships of these compounds provides valuable information for the design of new drugs with improved efficacy and tolerability for a range of neurological and psychiatric conditions. wikipedia.orgnih.gov

Table 3: this compound Analogs and their Role in Neurological Disorders Research

| Compound/Analog | Primary Mechanism of Action | Therapeutic/Research Area |

|---|---|---|

| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) nih.gov | Major Depressive Disorder, OCD, PTSD, Panic Disorder, Social Anxiety Disorder wikipedia.org |

| N-desmethylsertraline | Selective Serotonin Reuptake Inhibitor (SSRI) nih.gov | Active metabolite of sertraline nih.gov |

| Methamnetamine | Triple Monoamine Releasing Agent wikipedia.org | Research compound wikipedia.org |

Biochemical Research Applications

Use as Reference Standards in Pharmacological Assays

This compound and its derivatives serve as crucial reference standards in a variety of pharmacological assays. Their well-defined chemical and physical properties make them suitable for calibrating analytical instruments and for use as comparators in the evaluation of new chemical entities.

For instance, in the development and quality control of antifungal drugs like naftifine and terbinafine, which contain the this compound moiety, reference standards are essential. drugfuture.comsigmaaldrich.com USP Naftifine Hydrochloride RS is used to identify and quantify naftifine in pharmaceutical preparations, ensuring the product meets the required specifications for purity and potency. drugfuture.com Similarly, Terbinafine Related Compound A, which is N-methyl-1-naphthalenemethylamine hydrochloride, is a USP reference standard used in assays related to terbinafine. sigmaaldrich.com

In research settings, these compounds are used to validate analytical methods, such as high-performance liquid chromatography (HPLC), for the determination of related drugs in biological samples and pharmaceutical formulations. scispace.com Their fluorescent properties are also utilized in various analytical techniques. chemicalbook.com 1-Methyl-aminomethyl naphthalene, for example, emits intense blue fluorescence under UV light, making it useful in fluorescence microscopy and imaging. chemicalbook.com

Furthermore, in the screening of new compounds for specific biological activities, this compound analogs can be used as positive or negative controls, depending on the assay. Their known interactions with biological targets, such as the serotonin transporter or fungal enzymes, provide a benchmark against which the activity of novel compounds can be measured. nih.govnih.gov

Tracer Studies in Metabolic Pathways Using Deuterated Analogs

Deuterated analogs of this compound and related compounds are valuable tools for tracer studies in metabolic pathways. nih.gov In these studies, one or more hydrogen atoms in a molecule are replaced with deuterium (B1214612), a stable isotope of hydrogen. Since deuterium has a different mass than hydrogen, the deuterated compound can be distinguished from its non-deuterated counterpart by mass spectrometry.

This technique allows researchers to track the metabolic fate of a compound in a biological system. nih.gov By administering a deuterated analog and analyzing samples (e.g., plasma, urine, tissues) over time, it is possible to identify and quantify the metabolites that are formed. This information is crucial for understanding how a drug is processed in the body, which can influence its efficacy, duration of action, and potential for drug-drug interactions.

While direct examples of metabolic studies using deuterated this compound are not prevalent in the provided search results, the principle is widely applied in drug metabolism research. For example, understanding the metabolism of drugs like sertraline, a tetralin derivative, is important for its clinical use. nih.gov The identification of its major metabolite, N-desmethylsertraline, was likely facilitated by such tracer studies. nih.gov

These studies can also shed light on the enzymes responsible for metabolism. For instance, if a deuterated compound is metabolized more slowly than its non-deuterated counterpart (a phenomenon known as the kinetic isotope effect), it can provide clues about the reaction mechanism and the enzymes involved.

Metabolic Stability Research

One area of investigation has been the introduction of different functional groups to the naphthalene core to enhance stability. For instance, studies on pyrazolo[4,3-c]pyridines, which incorporate a naphthalene system, have provided insights into metabolic pathways. In one study, the conversion of a methylthiol group on the naphthalene ring to its corresponding sulfoxide (B87167) metabolite was observed. acs.org This transformation resulted in a significant reduction in the compound's potency as an inhibitor of the TcPEX14–PEX5 protein–protein interaction. acs.org

In a different context, the quest for potent urotensin-II (UT) receptor antagonists has also shed light on the metabolic stability of this compound derivatives. One such derivative, a piperazino-isoindolinone compound, was noted for its improved metabolic stability, which contributed to its favorable pharmacokinetic profile and potent antagonism of the UT receptor. nih.gov

The strategic replacement of chemical groups, known as bioisosterism, is a common tactic to improve metabolic stability. drughunter.com For example, incorporating a 1,2,4-triazole (B32235) ring can serve as a metabolically stable bioisostere for a tertiary amide. drughunter.com Such strategies are implicitly considered in the design of novel this compound analogs to prevent rapid degradation by liver enzymes and prolong their therapeutic window. drughunter.com

The following table summarizes key findings in the metabolic stability research of this compound analogs.

Table 1: Research Findings on the Metabolic Stability of this compound Analogs

| Compound Class/Derivative | Key Modification/Feature | Research Context | Metabolic Outcome | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-c]pyridine | Methylthiol group on naphthalene | TcPEX14–PEX5 Inhibition | Metabolized to a less potent sulfoxide | acs.org |

| Piperazino-isoindolinone | Naphthalenemethylamine side chain | Urotensin-II Receptor Antagonism | Exhibited improved metabolic stability | nih.gov |

Evaluation of Cytotoxicity in Cancer Cell Lines

A significant body of research on this compound analogs is dedicated to evaluating their cytotoxicity against various cancer cell lines. These studies are crucial for identifying potential anticancer drug candidates and understanding their structure-activity relationships (SAR).

Derivatives of 1,8-naphthalimide, which feature the naphthalene core, have shown notable activity. A series of these compounds, modified at the naphthalimide ring's 3-position and possessing a side chain with a secondary or tertiary nitrogen atom, were tested against human and murine cancer cells. nih.gov Specifically, compounds designated as 1 , 7 , and 11 demonstrated the highest activity against the A549 human lung cancer cell line, with IC₅₀ values around 3 μM. nih.gov

Similarly, analogs of naphthalene-1,4-dione have been synthesized and evaluated for their anticancer properties. nih.gov In this series, 2-bromo-substituted compounds (8-10 ) showed superior cytotoxicity against the HEC1A endometrial adenocarcinoma cell line compared to the lead compound. nih.gov Further testing of selected potent analogs against CALU-1 lung squamous cell carcinoma and Mia-Pa-Ca-2 pancreatic cancer cell lines also revealed significant efficacy. nih.gov

Another study highlighted a 1-(naphthalen-1-ylmethyl)-3-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-3-ium chloride derivative, which exhibited significant cytotoxic activity against the DLD-1 human colorectal adenocarcinoma cell line, with an IC₅₀ value of 15.56 ± 4.01 μM. researchgate.net Research on 1,4-naphthoquinone (B94277) analogs, specifically 7-methyljuglone (B1678795) derivatives, also identified potent compounds. nih.gov The most active derivative in this series showed IC₅₀ values of 5.3 μM and 6.8 μM against HeLa and DU145 cancer cell lines, respectively. nih.gov

The cytotoxicity of these compounds is not always broad-spectrum. For example, a dendrimeric peptide derivative, 2D-24, which incorporates a naphthalenemethylamine group, was found to be non-toxic to the IB3-1 lung epithelial cell line at concentrations up to 32 μM. core.ac.uk This selectivity is a desirable trait in cancer therapeutics, aiming to minimize harm to healthy cells.

The table below provides a detailed summary of the cytotoxicity of various this compound analogs against different cancer cell lines.

Table 2: Cytotoxicity of this compound Analogs in Cancer Cell Lines

| Compound/Analog Class | Cell Line | Cell Line Type | Cytotoxicity (IC₅₀/CC₅₀) | Reference |

|---|---|---|---|---|

| 1,8-Naphthalimide Derivatives (1, 7, 11) | A549 | Human Lung Cancer | ~ 3 μM | nih.gov |

| Naphthalene-1,4-dione Analog (Compound 8) | HEC1A | Endometrial Adenocarcinoma | 9.55 μM | nih.gov |

| Naphthalene-1,4-dione Analog (Compound 9) | HEC1A | Endometrial Adenocarcinoma | 4.16 μM | nih.gov |

| Naphthalene-1,4-dione Analog (Compound 10) | HEC1A | Endometrial Adenocarcinoma | 1.24 μM | nih.gov |

| 1-(naphthalen-1-ylmethyl) Derivative | DLD-1 | Human Colorectal Adenocarcinoma | 15.56 ± 4.01 μM | researchgate.net |

| 7-Methyljuglone Derivative (Compound 19) | HeLa | Human Cervical Cancer | 5.3 μM | nih.gov |

| 7-Methyljuglone Derivative (Compound 19) | DU145 | Human Prostate Cancer | 6.8 μM | nih.gov |

| 7-Methyljuglone Derivative (Compound 5) | HeLa | Human Cervical Cancer | 10.1 μM | nih.gov |

| 7-Methyljuglone Derivative (Compound 5) | DU145 | Human Prostate Cancer | 9.3 μM | nih.gov |

| Dendrimeric Peptide (2D-24) | IB3-1 | Lung Epithelial | Non-toxic up to 32 μM | core.ac.uk |

Applications of 1 Naphthalenemethylamine in Materials Science

The unique chemical structure of 1-Naphthalenemethylamine, featuring a reactive primary amine group attached to a bulky, aromatic naphthalene (B1677914) ring, makes it a valuable compound in the field of materials science. Its incorporation into various materials can lead to significant enhancements in their physical and chemical properties, paving the way for advanced applications.

Analytical Chemistry Applications and Methodologies

Use as a Derivatizing Agent

1-Naphthalenemethylamine serves as a crucial reagent in analytical chemistry, particularly as a derivatizing agent. Its primary function in this role is to react with target analytes to form new compounds, or derivatives, that possess properties more suitable for detection and quantification. The naphthalene (B1677914) moiety within its structure is inherently fluorescent, which is a key feature exploited in these applications. rsc.orgnih.gov This allows for the conversion of non-fluorescent or weakly fluorescent analytes into highly fluorescent derivatives, significantly enhancing detection sensitivity in various analytical techniques. nih.gov

The naphthalene group in this compound provides a strong fluorophore. nih.gov When it reacts with certain functional groups, such as the isocyanate group (-NCO), it forms stable, highly fluorescent urea (B33335) derivatives. rsc.orgrsc.org This process is fundamental to its use in chromatography. The resulting derivatives can be easily separated and detected using liquid chromatography systems equipped with fluorescence detectors. rsc.org

The photophysical properties of naphthalene derivatives, such as high quantum yield and excellent photostability, make them ideal for creating robust and sensitive analytical methods. nih.gov The rigid, planar structure and extensive π-electron conjugation of the naphthalene ring contribute to these favorable fluorescent characteristics. nih.gov This derivatization strategy is particularly valuable for analyzing compounds that lack a native chromophore or fluorophore, thereby enabling their detection at very low concentrations.

Table 1: Properties of this compound as a Fluorescent Derivatizing Agent

| Property | Description | Source |

|---|---|---|

| Target Analytes | Isocyanates (aliphatic and aromatic) | rsc.orgrsc.org |

| Reaction Product | Fluorescent urea derivative | rsc.orgrsc.org |

| Detection Method | Liquid Chromatography with Fluorescence Detection | rsc.orggoogle.com |

| Key Structural Feature | Naphthalene moiety (fluorophore) | nih.gov |

| Advantage | Enables highly sensitive detection of non-fluorescent analytes | rsc.org |

The derivatization of isocyanates with this compound (NMA) is a highly sensitive method for monitoring airborne isocyanates, which are known respiratory sensitizers. rsc.orgrsc.org The process involves drawing an air sample through a solution containing NMA, where any isocyanates present react to form their corresponding fluorescent derivatives. rsc.orggoogle.com These derivatives are then analyzed, typically by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection. rsc.org

Research has demonstrated the exceptional sensitivity of this technique. For example, the method can detect as little as 0.5 nanograms of aliphatic hexamethylene diisocyanate-biuret trimer (HDI-BT). rsc.org This level of detection is equivalent to 3 parts per trillion (ppt) in a 20-liter air sample, making the method approximately fifty times more sensitive than some other established techniques. rsc.org The high stability and sensitivity of derivatives formed with fluorescent agents like NMA are recognized by occupational safety organizations for the detection of isocyanates. rsc.org

Table 2: Detection Capabilities for Isocyanates using this compound Derivatization

| Analyte | Sample Type | Detection Limit (Analyte Mass) | Equivalent Air Concentration (in 20 L sample) | Source |

|---|

Application as an Analytical Standard

While this compound is primarily utilized as a derivatizing reagent, its availability in high-purity forms allows it to be used as a reference material or analytical standard in specific contexts. fishersci.cafishersci.casigmaaldrich.com Chemical suppliers offer grades with purities of 97% to over 98%, which are suitable for use as a standard for qualitative identification or for the calibration of analytical instruments when analyzing samples containing this specific compound. fishersci.cafishersci.ca For instance, it can serve as a building block in organic synthesis for creating dyes or pharmaceuticals, where its purity is critical. sigmaaldrich.com While related compounds like 1-Naphthylamine (B1663977) are available as certified analytical reference standards for quantitative analysis of various sample types, this compound's main analytical application remains in derivatization. sigmaaldrich.com

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of analyzing this compound and its derivatives. Both gas and liquid chromatography are employed, depending on the specific analytical goal, such as assessing purity or quantifying derivatized analytes.

Gas chromatography (GC) has been successfully applied to determine the content of impurities, such as naphthalene, in related drug intermediates like N-methyl-1-naphthalenemethylamine. asianpubs.org A specific and rapid GC method was developed to detect and quantify naphthalene in this complex matrix. asianpubs.orgasianpubs.org The method demonstrated a high degree of specificity, with no interference from other components in the sample matrix. asianpubs.org

The detection and restriction of naphthalene are critical as it is classified as a possible human carcinogen. asianpubs.org The validated GC method is capable of detecting naphthalene down to a level of 10 parts per million (ppm), making it a vital tool for quality control in the manufacturing of drug substances derived from naphthalenemethylamine. asianpubs.orgasianpubs.org

Table 3: Gas Chromatography Method Parameters for Naphthalene Analysis

| Parameter | Specification | Source |

|---|---|---|

| Technique | Gas Chromatography (GC) | asianpubs.orgasianpubs.org |

| Matrix | N-methyl-1-naphthalenemethylamine (Drug Intermediate) | asianpubs.org |

| Target Analyte | Naphthalene | asianpubs.org |

| Column | 5% SE-30 packed column | asianpubs.orgasianpubs.org |

| Detector | Flame Ionization Detector (FID) | asianpubs.org |

| Detection Level | 10 ppm | asianpubs.orgasianpubs.org |

| Run Time | 20 minutes | asianpubs.orgasianpubs.org |

Liquid chromatography coupled with fluorescence detection is the primary technique for the analysis of this compound derivatives, especially in the context of isocyanate analysis. rsc.org The derivatives are typically separated using reverse-phase liquid chromatography with an isocratic mobile phase. rsc.org

The fluorescence detector is set to an excitation wavelength (λex) specific to the naphthalene fluorophore, such as 216 nm, to achieve high sensitivity and selectivity. rsc.org This combination of a powerful separation technique (HPLC) with a highly sensitive detection method (fluorescence) allows for the reliable quantification of analytes at trace levels, as demonstrated in the analysis of isocyanates in air samples. rsc.orgnih.gov The stability of the naphthalene-based derivatives contributes to the robustness and reproducibility of these methods. nih.gov

Table 4: Liquid Chromatography Conditions for Analysis of this compound Derivatives

| Parameter | Specification | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | rsc.orggoogle.com |

| Separation Mode | Reverse-phase or Normal-phase | rsc.orggoogle.com |

| Elution | Isocratic | rsc.org |

| Detector | Fluorescence Detector | rsc.orggoogle.comnih.gov |

| Excitation Wavelength (λex) | 216 nm (for isocyanate derivatives) | rsc.org |

Unable to Generate Article on "this compound" for Luminescence-Based Sensing of Organic Pollutants

Following a comprehensive search of available scientific literature, no research findings or data could be located regarding the specific application of the chemical compound This compound in the field of luminescence-based sensing for organic pollutants in environmental analysis.

The executed searches for "this compound luminescence-based sensing organic pollutants environmental analysis," "this compound as a fluorescent probe for organic pollutants," "luminescence properties of this compound in the presence of organic contaminants," "synthesis of this compound-based sensors for environmental analysis," and "fluorescence quenching of this compound by organic pollutants" did not yield any relevant studies.

The search results consistently provided information on related but distinct topics, such as:

The use of other naphthalene derivatives (e.g., naphthalimide, naphthylamine) as fluorescent probes.

The application of naphthalene-based compounds for the detection of metal ions.

General principles of fluorescence quenching and luminescence sensing without specific mention of this compound for organic pollutant detection.

Due to the strict adherence to the user's request to focus solely on this compound for this specific analytical application, and the absence of any pertinent data in the public domain, it is not possible to generate the requested article section. The foundational information required to describe methodologies, research findings, and data tables for this topic does not appear to be present in published scientific research.

Therefore, the section "6.4. Luminescence-Based Sensing for Organic Pollutants in Environmental Analysis" focusing on this compound cannot be written.

Table of Compounds Mentioned

As no article content could be generated, there are no compounds to list in this table.

Coordination Chemistry and Catalytic Applications

1-Naphthalenemethylamine as a Ligand in Homogeneous Catalysis

This compound and its derivatives, particularly those featuring the bulky and electronically distinct naphthyl group, serve as crucial components in the design of ligands for homogeneous catalysis. The steric and electronic properties of the naphthalene (B1677914) core can be leveraged to create highly effective and selective catalysts for a variety of organic transformations. While this compound itself can coordinate to metal centers, it is more frequently incorporated into more complex, multidentate ligand architectures, such as Schiff bases or phosphine-imine ligands, to enhance catalyst stability and performance.

The synthesis of metal complexes utilizing the this compound framework often involves the initial preparation of a more elaborate ligand, which is then reacted with a metal salt. A common strategy is the formation of Schiff base ligands through the condensation reaction of an amine with an aldehyde or ketone. For instance, Schiff bases can be synthesized by reacting 1-naphthylamine (B1663977) (a closely related precursor) with compounds like salicylaldehyde. ijlera.com These polydentate ligands, featuring imine (>C=N-) functionalities, can then chelate to metal centers.

Palladium(II) complexes of Schiff base ligands incorporating a naphthalene core have been synthesized by reacting the ligand with a palladium source like sodium tetrachloropalladate (Na₂PdCl₄). researchgate.net X-ray diffraction studies of these complexes reveal a distorted square planar geometry around the palladium center, with the ligand coordinating in a bidentate (P, N) or tridentate (P, N, O) fashion. researchgate.net

Another significant development is the synthesis of halogen-bridged methylnaphthyl palladium dimers, such as [Pd(1-MeNAP)Br]₂ (where MeNAP is methylnaphthyl). These are highly efficient and user-friendly catalyst precursors. nih.gov Their synthesis is straightforward, involving the reaction of a palladium source like Pd₂(dba)₃ with 1-(bromomethyl)naphthalene (B1266630) in a solvent like toluene (B28343) or acetone, leading to the precipitation of the product. nih.gov These bench-stable dimers react smoothly with various phosphine (B1218219) and carbene ligands in situ to form the active monoligated palladium catalysts. nih.gov

The structural characteristics of these complexes are confirmed using various analytical techniques:

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligands and confirm their coordination to the metal. nih.gov

FT-IR Spectroscopy: To identify key functional groups and observe shifts upon complexation. researchgate.net

Elemental Analysis: To determine the metal-to-ligand ratio. researchgate.net

X-Ray Crystallography: To definitively determine the solid-state structure and coordination geometry of the metal complexes. researchgate.netnih.gov

| Ligand/Complex Type | Synthetic Method | Precursors | Metal Center | Reference |

|---|---|---|---|---|

| Schiff Base Ligand | Condensation Reaction | 1-Naphthylamine, Salicylaldehyde | N/A | ijlera.com |

| Palladium(II) Schiff Base Complex | Complexation | Schiff Base Ligand, Na₂PdCl₄ | Palladium (Pd) | researchgate.net |

| Methylnaphthyl Palladium Dimer | Oxidative Addition | 1-(Bromomethyl)naphthalene, Pd₂(dba)₃ | Palladium (Pd) | nih.gov |

Ligands and catalyst precursors derived from this compound are particularly effective in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgacsgcipr.org